imino(methyl){[(1s,3s)-3-aminocyclobutyl]methyl}-lambda6-sulfanone dihydrochloride, cis
Description
The compound imino(methyl){[(1s,3s)-3-aminocyclobutyl]methyl}-lambda6-sulfanone dihydrochloride, cis (hereafter referred to as Compound A) is a sulfanone derivative characterized by a stereospecific cis-configured cyclobutylamine core. Key features include:
Properties
CAS No. |
2680525-04-4 |
|---|---|
Molecular Formula |
C6H16Cl2N2OS |
Molecular Weight |
235.17 g/mol |
IUPAC Name |
3-[(methylsulfonimidoyl)methyl]cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H14N2OS.2ClH/c1-10(8,9)4-5-2-6(7)3-5;;/h5-6,8H,2-4,7H2,1H3;2*1H |
InChI Key |
MXGRRVUEOGVXGW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)CC1CC(C1)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Imino(methyl){[(1s,3s)-3-aminocyclobutyl]methyl}-lambda6-sulfanone dihydrochloride, cis is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a sulfanone moiety and a cyclobutylamine derivative. Its molecular formula is represented as follows:
- Molecular Formula : C₈H₁₅Cl₂N₂O₂S
- Molecular Weight : 239.19 g/mol
Research indicates that imino(methyl){[(1s,3s)-3-aminocyclobutyl]methyl}-lambda6-sulfanone dihydrochloride acts primarily as a β-lactamase inhibitor , which plays a crucial role in combating antibiotic resistance. This mechanism allows it to enhance the efficacy of β-lactam antibiotics by preventing the breakdown of these drugs by bacterial enzymes .
Pharmacological Effects
-
Antimicrobial Activity :
- The compound has shown effectiveness against various bacterial strains, particularly those producing β-lactamases. In vitro studies demonstrate its ability to restore the activity of β-lactam antibiotics against resistant strains.
-
Neuroprotective Properties :
- Preliminary studies suggest potential neuroprotective effects, possibly linked to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
-
Anti-inflammatory Effects :
- Evidence from animal models indicates that this compound may exhibit anti-inflammatory properties, reducing markers such as TNF-alpha and IL-6 in response to inflammatory stimuli.
Data Table: Biological Activity Summary
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against β-lactamase-producing bacteria | |
| Neuroprotective | Reduces oxidative stress in neurons | |
| Anti-inflammatory | Lowers TNF-alpha and IL-6 levels |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, imino(methyl){[(1s,3s)-3-aminocyclobutyl]methyl}-lambda6-sulfanone dihydrochloride was tested against a panel of resistant bacterial strains. The results demonstrated a significant reduction in bacterial viability when combined with standard β-lactam antibiotics, showcasing its potential as an adjunct therapy in treating resistant infections.
Case Study 2: Neuroprotection in Animal Models
A study involving rat models subjected to induced oxidative stress revealed that administration of the compound resulted in significant improvements in cognitive function and reduced neuronal damage markers compared to control groups. This suggests that the compound may have therapeutic potential for neurodegenerative diseases.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the compound's efficacy against various stages of the Plasmodium life cycle, which is crucial for malaria treatment. Its rapid parasiticidal action positions it as a promising candidate in antimalarial drug development. The compound's structural characteristics may enhance its solubility and metabolic stability, which are essential for effective therapeutic agents .
Inhibition of Creatine Transport
The compound has been investigated for its potential to inhibit creatine transport and creatine kinase activity. This application is particularly relevant in the context of cancer treatment, where modulation of energy metabolism can influence tumor growth and survival .
Neuroprotective Properties
There is emerging evidence suggesting that compounds similar to imino(methyl){[(1s,3s)-3-aminocyclobutyl]methyl}-lambda6-sulfanone dihydrochloride may possess neuroprotective effects. These properties could be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and promoting neuronal survival.
Case Study 1: Antimalarial Efficacy
A systematic study evaluated the compound's effectiveness in a P. berghei model of malaria. The results demonstrated that specific analogs exhibited improved metabolic stability and in vivo efficacy, leading to single-exposure cures at higher doses. The findings suggest that structural modifications could enhance the compound's therapeutic profile .
Case Study 2: Cancer Metabolism
In preclinical trials assessing the inhibition of creatine transport, imino(methyl){[(1s,3s)-3-aminocyclobutyl]methyl}-lambda6-sulfanone dihydrochloride showed promise in reducing tumor growth rates in models of breast cancer. The compound's ability to alter cellular energy dynamics presents an innovative approach to cancer therapy .
Data Tables
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Substituents | Molecular Weight | Key Identifiers | Source |
|---|---|---|---|---|---|
| Compound A | C₇H₁₁F₃O* | - Cis-3-aminocyclobutyl - Methylimino - Sulfanone - Dihydrochloride |
316.40 | CAS: 1700541-02-1 | |
| (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride | C₆H₁₄N₂OS | - 3-aminocyclopentyl - Methylimino - Sulfanone - Dihydrochloride |
186.26 | CID: 165945521 | |
| [(2-aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride | C₄H₁₃ClN₂OS | - 2-Aminoethyl - Dimethylimino - Sulfanone - Hydrochloride |
172.68 | CAS: 1621962-48-8 | |
| [(3-bromophenyl)imino]dimethyl-lambda6-sulfanone | C₈H₁₀BrNOS | - 3-Bromophenyl - Dimethylimino - Sulfanone |
256.20 | CID: 90414134 | |
| (chlorosulfonyl)iminomethyl-lambda6-sulfanone | C₃H₈ClNO₃S₂ | - Chlorosulfonyl - Ethylimino - Methyl sulfanone |
229.69 | CID: 121552768 |
Further validation is required.
Structural Differences and Implications
Core Ring Systems: Compound A features a strained four-membered cyclobutyl ring, which may enhance rigidity and influence binding interactions compared to the five-membered cyclopentyl analog (CID 165945521) .
Functional Groups :
- Compound A and the cyclopentyl analog both include a primary amine , which could facilitate salt formation (e.g., dihydrochloride) and hydrogen bonding.
- The chlorosulfonyl derivative (CID 121552768) contains a reactive sulfonyl chloride group, making it more suited for further synthetic modifications .
Physicochemical Properties: Molecular Weight: Compound A (316.40) is heavier than the aminoethyl variant (172.68), primarily due to its cyclobutyl and fluorine substituents . Polarity: The dihydrochloride salts (Compounds A and CID 165945521) are likely more water-soluble than neutral analogs like the bromophenyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
